N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride
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Overview
Description
N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride is a chemical compound that features a thiophene ring substituted with a chlorine atom and a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and 3-methylbutan-1-amine.
Formation of Intermediate: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with 3-methylbutan-1-amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiophene ring or the amine group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified amines or thiophenes.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride is utilized in several research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride
- N-[(5-Methylthiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride
Uniqueness
N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its bromine or methyl-substituted analogs.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNS.ClH/c1-8(2)5-6-12-7-9-3-4-10(11)13-9;/h3-4,8,12H,5-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAFBBIOLBIKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=C(S1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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